4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine
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Description
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H23N3O2S2 and its molecular weight is 353.5. The purity is usually 95%.
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Biological Activity
The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4O2S with a molecular weight of 318.39 g/mol. Its structural components include a piperidine ring, a pyrazole moiety, and a thiophenesulfonyl group, contributing to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₄O₂S |
Molecular Weight | 318.39 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives possess significant antitumor properties. For instance, compounds similar to the one have shown potent inhibitory activity against various cancer cell lines, including those expressing BRAF(V600E) mutations. These derivatives are believed to inhibit key signaling pathways involved in tumor growth and proliferation.
Case Study:
In a study focusing on pyrazole amide derivatives, compounds were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting strong antitumor potential .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes.
Research Findings:
In vitro assays revealed that certain pyrazole derivatives significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Antibacterial Activity
Research has also indicated that pyrazole derivatives exhibit antibacterial properties. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.
Experimental Evidence:
In a comparative study, several pyrazole compounds were tested against Gram-positive and Gram-negative bacteria. The results showed notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is vital for optimizing their biological activities. Modifications at specific positions on the pyrazole ring or substituents on the piperidine can significantly influence their pharmacological profiles.
Key Insights:
- Substituent Effects: The presence of methyl groups at positions 3 and 5 of the pyrazole ring enhances lipophilicity and bioavailability.
- Linker Variations: Altering the linker between the piperidine and the pyrazole can impact binding affinity to target proteins.
- Functional Groups: The introduction of electron-withdrawing or donating groups can modulate the electronic properties, affecting activity.
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(5-methylthiophen-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-12-10-13(2)19(17-12)11-15-6-8-18(9-7-15)23(20,21)16-5-4-14(3)22-16/h4-5,10,15H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDKKVMRVYRNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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